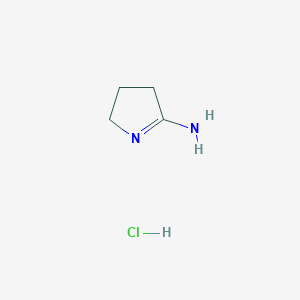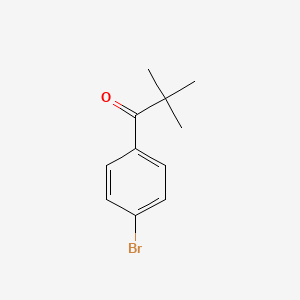
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, also known as 4-bromo-1,2-dimethylbenzene, is a heterocyclic compound that has a wide range of scientific research applications. It is a colorless liquid with a melting point of -54°C and a boiling point of 174°C. 4-bromo-1,2-dimethylbenzene has been used in a variety of laboratory experiments, including organic synthesis, spectroscopy, and crystallography. This compound has also been used in research related to drug discovery and development.
Applications De Recherche Scientifique
Synthesis of Heteroanthracenes
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one has applications in the synthesis of heteroanthracenes. This compound is utilized in the formation of organometallic derivatives, which are key intermediates in producing heteroanthracenes. These derivatives have significant relevance in the field of organic chemistry and material science due to their unique structural and electronic properties (Bickelhaupt et al., 1976).
Fragrance Ingredient Research
Although not directly related to this compound, similar compounds in the Alkyl Cyclic Ketones group, to which this compound belongs, have been studied extensively in fragrance chemistry. These compounds are characterized by their alkyl and cyclic hydrocarbon structures, offering insights into their applications in the fragrance industry and related toxicological and dermatological studies (Scognamiglio et al., 2013).
Photoluminescent and Electrochemically Active Polymers
In polymer science, derivatives of this compound are involved in synthesizing new π-conjugated polymers. These polymers exhibit photoluminescence and electrochemical activity, making them potential candidates for applications in optoelectronic devices and sensors (Fang et al., 2004).
Development of Fluorescent Sensors
Another significant application is in the synthesis of ethynylarylboronates for constructing boronic acid-based fluorescent sensors. These sensors are particularly useful for detecting carbohydrates, highlighting the compound's role in analytical chemistry and biochemistry (Zheng et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is primarily through its role in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that this compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It is known that this compound is used in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Action Environment
It is known that the suzuki–miyaura coupling reaction, in which this compound is used, requires specific conditions for optimal performance .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE can lead to inhibition of the enzyme’s activity, affecting nerve impulse transmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to changes in nerve cell function, potentially causing behavioral changes and impairments in body movement . Moreover, oxidative stress induced by this compound can affect cellular components, leading to lipid peroxidation and DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of AchE, where the compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition disrupts normal nerve signal transmission. Additionally, the compound may participate in free radical reactions, leading to oxidative stress and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of AchE activity and increased oxidative stress . These effects may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For example, high doses of the compound have been associated with increased oxidative stress, cellular damage, and behavioral changes in animal models . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of reactive intermediates, contributing to its biochemical effects . Additionally, its impact on metabolic flux and metabolite levels can influence overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can affect its overall efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in mitochondria can influence mitochondrial function and contribute to its biochemical effects.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGBQDTUMQMUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510484 | |
| Record name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30314-45-5 | |
| Record name | 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



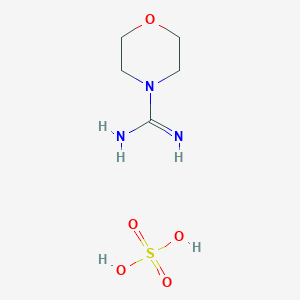
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
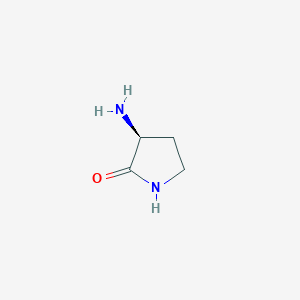
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)
![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
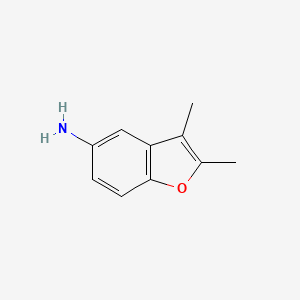
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
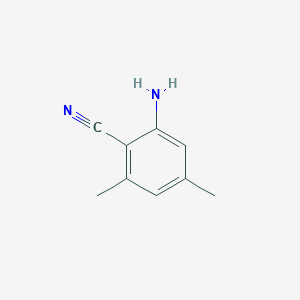

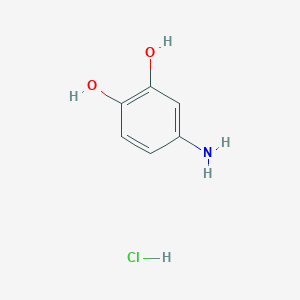


![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
